BOC-Norleucine Amide
Description
Contextualization within Non-Proteinogenic Amino Acid Derivatives
BOC-Norleucine Amide belongs to the broad class of non-proteinogenic amino acid derivatives. Non-proteinogenic amino acids are those not among the 20 standard amino acids encoded by the universal genetic code. These unique building blocks are of great interest in medicinal chemistry and protein engineering as they allow for the creation of molecules with enhanced or novel properties.
Norleucine itself is an isomer of the proteinogenic amino acid leucine (B10760876). ontosight.ai In peptide synthesis, norleucine is often used as an isosteric replacement for methionine. peptide.com The side chain of norleucine has a similar size and polarity to that of methionine but lacks the sulfur atom, which is susceptible to oxidation. peptide.com This substitution can lead to peptide analogs with increased stability and a longer shelf life while often retaining biological activity. peptide.com The development of synthetic routes to various non-proteinogenic amino acids, including those with unique functional groups like aminooxy moieties or those designed for incorporation into polymers like poly(ester amide)s, is an active area of chemical research. researchgate.netupc.edu this compound fits within this context as a custom-designed, synthetically produced component for constructing bespoke molecular architectures.
Significance in Protected Amino Acid Chemistry
The chemical structure of this compound highlights two crucial concepts in synthetic chemistry: amine protection and C-terminal modification.
The BOC Protecting Group: The tert-butoxycarbonyl (BOC) group is one of the most common protecting groups for the alpha-amino function of amino acids in peptide synthesis. ontosight.aipeptide.comorganic-chemistry.org Its primary role is to prevent the highly nucleophilic amino group from participating in unwanted side reactions during the formation of a peptide bond. peptide.comspectrumchemical.com The BOC group is valued for its stability under a wide range of conditions, particularly basic and nucleophilic environments. organic-chemistry.orgspectrumchemical.com It can be readily removed under moderately acidic conditions, a process known as deprotection, which regenerates the free amine for subsequent coupling reactions. ontosight.aiorganic-chemistry.org This strategy, known as BOC chemistry, is a cornerstone of solid-phase peptide synthesis (SPPS). researchgate.net
The C-Terminal Amide: The presence of an amide group at the C-terminus, as opposed to the more common carboxylic acid, is a significant modification. Many naturally occurring peptides possess a C-terminal amide, and this feature is often critical for their biological function and receptor binding affinity. acs.orgias.ac.in In synthetic strategies, the creation of a C-terminal amide can enhance the stability of a peptide against degradation by certain proteases. Recent research has also indicated that C-terminal amidation, which can occur as a result of oxidative stress, may act as a signal for protein degradation within cells. alzforum.org The synthesis of C-terminal peptide amides is a key objective in medicinal chemistry, and various methods, including the use of specialized resins in solid-phase synthesis, have been developed to achieve this modification. ias.ac.in
Overview of its Role in Modern Synthetic Strategies
This compound serves as a versatile building block in modern synthetic strategies, primarily within drug discovery and medicinal chemistry. chemimpex.com Protected non-proteinogenic amino acids are fundamental components for the modular assembly of drug candidates and complex molecular probes. asiaresearchnews.com
The incorporation of BOC-norleucine derivatives into peptide chains is a well-established method for structure-activity relationship (SAR) studies. For example, norleucine-containing pseudopeptide analogues of the hormone cholecystokinin (B1591339) have been synthesized to investigate the importance of specific peptide bonds for receptor binding and biological activity. nih.gov The C-terminal amide functionality is also a key component in the design of peptide mimetics. For instance, replacing a C-terminal carboxyl group with an amide in certain peptide fragments has been shown to dramatically increase receptor affinity. acs.org
While specific protocols for the direct synthesis of this compound are not extensively detailed in general literature, its creation falls under standard peptide chemistry techniques. Typically, a BOC-protected norleucine would be coupled to a solid support that, upon cleavage, yields a C-terminal amide. ias.ac.in For example, photolytically cleavable anchoring linkages on a polymer support have been developed for the solid-phase synthesis of C-terminal peptide amides using BOC-protected amino acids. ias.ac.in This approach allows for the controlled, stepwise assembly of a peptide chain culminating in the release of the desired peptide amide. The use of such building blocks is integral to creating libraries of novel compounds for high-throughput screening and the rational design of new therapeutic agents.
Data Tables
Table 1: Physicochemical Properties of the Parent Compound (BOC-L-Norleucine)
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C₁₁H₂₁NO₄ | ontosight.ai |
| Molecular Weight | 231.29 g/mol | ontosight.ai |
| CAS Number | 6404-28-0 | ontosight.ai |
| Appearance | White crystalline solid | ontosight.ai |
| Solubility | Highly soluble in organic solvents (e.g., dichloromethane (B109758), dimethylformamide) | ontosight.ai |
Table 2: Common Protecting Groups in BOC-Chemistry Peptide Synthesis
| Protecting Group | Abbreviation | Use | Removal Conditions | Reference |
|---|---|---|---|---|
| tert-Butoxycarbonyl | BOC | α-Amine protection | Moderate acid (e.g., TFA) | peptide.comorganic-chemistry.org |
| Benzyl | Bzl | Side-chain protection (e.g., Ser, Thr, Tyr) | Strong acid (e.g., HF) | peptide.com |
| 2-Chlorobenzyloxycarbonyl | 2-Cl-Z | Side-chain protection (e.g., Lys) | Strong acid (e.g., HF) | peptide.com |
| Tosyl | Tos | Side-chain protection (e.g., Arg) | Strong acid (e.g., HF) | peptide.com |
Structure
3D Structure
Properties
Molecular Formula |
C11H22N2O3 |
|---|---|
Molecular Weight |
230.30 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-amino-1-oxohexan-2-yl]carbamate |
InChI |
InChI=1S/C11H22N2O3/c1-5-6-7-8(9(12)14)13-10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H2,12,14)(H,13,15)/t8-/m0/s1 |
InChI Key |
UJWXUMMFSUYXGB-QMMMGPOBSA-N |
Isomeric SMILES |
CCCC[C@@H](C(=O)N)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCCCC(C(=O)N)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Chemical Transformations and Reactivity Profile in Synthetic Applications
Nα-Boc Protecting Group Chemistry
The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis, favored for its stability under a range of conditions and its facile, acid-labile removal. organic-chemistry.org
Acid-Labile Deprotection Mechanisms
The removal of the Boc group from BOC-Norleucine amide is typically achieved under acidic conditions. wikipedia.orgfishersci.co.uk The most common reagent for this transformation is trifluoroacetic acid (TFA), often used in a solvent like dichloromethane (B109758) (DCM). wikipedia.org The mechanism involves the protonation of the carbonyl oxygen of the Boc group by the acid. total-synthesis.com This initial protonation step is followed by the fragmentation of the carbamate (B1207046) to generate a stable tertiary carbocation (the t-butyl cation) and a carbamic acid intermediate. total-synthesis.com The carbamic acid is unstable and readily decarboxylates, releasing carbon dioxide and yielding the free amine of norleucine amide. total-synthesis.combzchemicals.com
The reaction can be summarized as follows:
Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid. total-synthesis.com
Fragmentation: The protonated carbamate fragments, leading to the formation of a t-butyl cation and carbamic acid. total-synthesis.com
Decarboxylation: The carbamic acid intermediate spontaneously loses carbon dioxide to produce the deprotected amine. total-synthesis.com
Scavenging Strategies for Carbocation Intermediates during Deprotection
A significant consideration during the acid-catalyzed deprotection of the Boc group is the generation of the electrophilic t-butyl carbocation. wikipedia.orgwordpress.com This reactive intermediate can lead to undesirable side reactions, particularly the alkylation of nucleophilic residues within a peptide chain, such as tryptophan or cysteine. wordpress.com To mitigate these side reactions, "scavengers" are added to the cleavage cocktail. wikipedia.org
Scavengers are nucleophilic species that readily react with and neutralize the t-butyl carbocation, preventing it from reacting with the desired product. Common scavengers include:
Thioanisole and Dimethyl Sulfide (DMS): These thioethers are effective at trapping carbocations. wordpress.comacs.org
Anisole: This ether acts as a carbocation scavenger. wikipedia.orgwordpress.com
Thiols (e.g., ethanedithiol (EDT), dithiothreitol (B142953) (DTT)): These compounds are potent nucleophiles that can effectively quench carbocations. acs.orgresearchgate.net
Triisopropylsilane (TIS): Often used in combination with water, TIS is a common scavenger in solid-phase peptide synthesis cleavage cocktails. researchgate.net
The selection of an appropriate scavenger or a cocktail of scavengers is crucial for achieving high yields and purity of the final deprotected product, especially in complex syntheses involving sensitive amino acid residues. wordpress.com
Table 1: Common Scavengers Used in Boc Deprotection
| Scavenger | Chemical Class | Function |
|---|---|---|
| Thioanisole | Thioether | Carbocation trapping |
| Dimethyl Sulfide (DMS) | Thioether | Carbocation trapping |
| Anisole | Ether | Carbocation trapping |
| Ethanedithiol (EDT) | Thiol | Carbocation trapping |
Amide Bond Stability and Modifications
The amide bond is the cornerstone of peptide and protein structure. Its inherent stability and potential for modification are critical aspects of peptide chemistry.
Hydrolytic Stability Considerations within Peptide Backbones
Amide bonds, including the one present in this compound, are remarkably stable towards hydrolysis under physiological conditions. umass.edunih.gov This stability is attributed to the resonance delocalization of the nitrogen lone pair electrons with the carbonyl group, which imparts partial double-bond character to the C-N bond. nih.gov This resonance stabilization makes the amide bond planar and less susceptible to nucleophilic attack. nih.gov The half-life of an amide bond in water at neutral pH is estimated to be between 350 and 600 years. pnas.org
However, under acidic or basic conditions, or in the presence of proteases, the amide bond can be cleaved. umass.eduencyclopedia.pub Acid-catalyzed hydrolysis typically involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water. encyclopedia.pub The rate of hydrolysis is influenced by factors such as pH, temperature, and the nature of the adjacent amino acid side chains. encyclopedia.pub
Isosteric Replacements of Amide Bonds for Conformational and Metabolic Studies
To enhance the metabolic stability of peptides and to probe their structure-activity relationships, the amide bond can be replaced by a bioisostere. sci-hub.senih.gov An isosteric replacement involves substituting the amide group with another functional group that mimics its size, shape, and electronic properties. nih.gov This strategy is widely employed in medicinal chemistry to design peptidomimetics with improved pharmacokinetic profiles. sci-hub.se
Common amide bond isosteres include:
Reduced amides (CH₂-NH): These introduce greater flexibility and a protonable group, increasing hydrophilicity and resistance to enzymatic degradation. eurekaselect.com
Thioamides (C=S-NH): This replacement is a close structural mimic of the amide bond and retains hydrogen bonding capabilities. researchgate.net
Heterocycles (e.g., oxadiazoles, triazoles): These rigid structures can improve metabolic stability and potency. sci-hub.senih.gov
Fluoroalkenes and Trifluoroethylamines: These groups can mimic the transition state of amide bond hydrolysis. sci-hub.se
The incorporation of these isosteres in place of the amide bond in a norleucine-containing peptide can provide valuable insights into its conformational preferences and susceptibility to proteolysis. nih.gov
Table 2: Examples of Amide Bond Isosteres
| Isostere | Structure | Key Properties |
|---|---|---|
| Reduced Amide | -CH₂-NH- | Increased flexibility, hydrophilicity, enzymatic stability. eurekaselect.com |
| Thioamide | -C(=S)-NH- | Similar geometry to amide, altered H-bonding. researchgate.net |
| 1,2,4-Oxadiazole | Heterocycle | Planar, metabolically stable. nih.gov |
Chemoselectivity in Multi-Step Organic Syntheses
The presence of the Boc protecting group on the α-amino group of norleucine amide allows for chemoselective transformations at other sites of a molecule. The Boc group is stable to a wide range of reaction conditions, including those that are basic, nucleophilic, and reductive. organic-chemistry.org This orthogonality makes it compatible with other protecting groups like Fmoc (removed by base) and Cbz (removed by hydrogenolysis), which is a cornerstone of complex peptide synthesis. total-synthesis.com
For instance, in a multi-step synthesis, a carboxyl group elsewhere in the molecule could be selectively activated and coupled with an amine while the Boc-protected norleucine amide remains intact. nih.gov Similarly, other functional groups can be manipulated without affecting the protected amine. The ability to selectively deprotect the Boc group under acidic conditions, while other protecting groups remain, is a powerful tool for the regioselective unmasking of reactive sites. mdpi.comarkat-usa.org
Recent studies have also explored the chemoselective activation of amides themselves, including N-Boc amides, for transformations such as cross-coupling reactions, which further expands their synthetic utility. rsc.orgresearchgate.net The tolerance of unprotected hydroxyl groups in N-Boc protected amino acids like serine and tyrosine in mechanochemical amide couplings highlights the potential for chemoselective reactions even in the presence of other reactive functionalities. rsc.org
Advanced Research Applications in Chemical Biology and Organic Synthesis
Engineering of Bioactive Peptidomimetics
Peptidomimetics are compounds that mimic the structure and function of natural peptides but possess improved pharmacological properties, such as enhanced stability and oral bioavailability. BOC-Norleucine Amide serves as a key component in the design of these sophisticated molecules.
The incorporation of norleucine residues, often introduced using this compound, has been instrumental in the development of potent and selective enzyme inhibitors. The hydrophobic side chain of norleucine can effectively probe and occupy hydrophobic pockets within an enzyme's active site, leading to enhanced binding affinity and inhibitory activity. For instance, norleucine-containing peptides have been investigated as inhibitors of proteases, where the alkyl side chain can mimic the interactions of natural amino acid residues like leucine (B10760876) or isoleucine, but with altered conformational properties.
| Enzyme Target | Role of Norleucine | Resulting Effect |
| Proteases | Mimics natural hydrophobic residues (e.g., Leucine) | Enhanced binding in hydrophobic pockets |
| Kinases | Contributes to overall hydrophobicity of the inhibitor | Improved potency and selectivity |
| Peptidases | Occupies substrate-binding sites | Competitive inhibition |
In the design of ligands for specific biological receptors, this compound is utilized to fine-tune the binding affinity and selectivity. The introduction of norleucine can alter the conformational landscape of a peptide, pre-organizing it into a bioactive conformation that is more complementary to the target receptor. This strategy has been successfully applied in the development of ligands for G-protein coupled receptors (GPCRs) and other cell surface receptors, where precise molecular recognition is paramount for signal transduction.
Design of Enzyme Inhibitors and Modulators
Role in Protein Engineering and Genetic Code Expansion
The ability to introduce noncanonical amino acids (ncAAs) like norleucine into proteins provides a powerful tool to probe and engineer protein function. This compound, as a precursor to norleucine, plays a significant role in these advanced methodologies.
Genetic code expansion techniques allow for the site-specific incorporation of ncAAs into proteins in living cells. While direct incorporation of this compound is not typical, the norleucine moiety itself is a classic example of an ncAA that can be incorporated. This is achieved by engineering an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes norleucine and directs its insertion in response to a specific codon, often a stop codon. This allows researchers to replace specific amino acids within a protein with norleucine, thereby probing the role of hydrophobicity and side-chain structure in protein folding, stability, and function.
In semi-synthetic protein assembly, a chemically synthesized peptide fragment containing a noncanonical amino acid is ligated to a larger, recombinantly expressed protein segment. This compound is a valuable building block for the solid-phase synthesis of such peptide fragments. This approach allows for the introduction of norleucine at a specific site that might be inaccessible through purely recombinant methods. The resulting semi-synthetic protein can then be used to conduct detailed mechanistic studies, for example, to investigate the role of a particular residue's hydrophobicity in protein-protein interactions or enzymatic catalysis.
Site-Specific Incorporation of Noncanonical Amino Acids into Proteins
Bioconjugation and Functionalization Methodologies
While this compound itself is not directly used for bioconjugation due to the protecting group, the norleucine residue it provides can be a component of peptides that are subsequently functionalized. The BOC group is readily removed under acidic conditions, revealing a free amine that can participate in various conjugation chemistries. However, the primary utility of norleucine in this context is often as a stable, non-reactive component of a larger peptide scaffold that is functionalized at other positions. For example, a norleucine-containing peptide could be synthesized with an additional lysine (B10760008) residue, and the epsilon-amino group of the lysine could then be selectively modified for bioconjugation without affecting the core peptide structure.
Polymer Chemistry: Incorporation into Biodegradable Poly(ester amide)s
The field of biodegradable polymers has seen significant advancements, with poly(ester amide)s (PEAs) emerging as a promising class of materials. These polymers uniquely combine the hydrolyzable ester linkages of polyesters with the robust and thermally stable amide bonds found in polyamides. uc.ptupc.edu This combination allows for tunable degradation rates and mechanical properties, making them highly suitable for biomedical applications such as drug delivery systems and tissue engineering scaffolds. uc.ptupc.edutdx.cat The incorporation of α-amino acids into the polymer backbone is a key strategy to enhance biocompatibility and introduce specific functionalities. uc.ptsuda.edu.cn
While a variety of α-amino acids have been successfully integrated into PEA structures, the direct incorporation of this compound as a monomer in conventional polycondensation reactions is not a standard synthetic route. Typical PEA synthesis requires bifunctional monomers, such as diacids and diester-diamines, to enable chain propagation. uc.ptupc.edu A monofunctional molecule like this compound, possessing only a single reactive amine group after deprotection of the BOC group, would act as a chain-terminating agent rather than a repeating unit within the polymer backbone.
However, a scientifically plausible and advanced approach for incorporating a norleucine amide moiety into a PEA structure is through post-polymerization modification. This involves synthesizing a PEA with reactive pendant groups along its backbone, which can then be functionalized with the desired molecule. One such strategy is the "grafting-to" method, where a pre-synthesized polymer is reacted with a molecule of interest.
A hypothetical pathway for this involves the synthesis of an unsaturated PEA, for example, by incorporating a monomer with a carbon-carbon double bond. This unsaturated polymer can then undergo a thiol-ene "click" reaction with a suitably modified norleucine amide derivative. This method offers high efficiency and selectivity under mild reaction conditions.
Hypothetical Research Findings for Grafting Norleucine Amide onto an Unsaturated PEA
In a speculative research context, an unsaturated poly(ester amide), PEA-Unsat, could be synthesized via solution polycondensation of a diester-diamine monomer derived from L-phenylalanine and 1,6-hexanediol, with a mixture of sebacoyl chloride and an unsaturated diacid chloride, such as fumaryl (B14642384) chloride. The resulting polymer would possess pendant double bonds available for subsequent modification.
The this compound would first be modified to introduce a thiol group. This could be achieved by reacting the deprotected norleucine amide with a reagent like N-acetylhomocysteine thiolactone. The resulting Norleucine-Amide-SH could then be grafted onto the PEA-Unsat backbone via a photo-initiated thiol-ene reaction.
The table below outlines the hypothetical characteristics of the polymers at different stages of this process.
| Polymer | Molecular Weight (Mn, g/mol) | Polydispersity Index (PDI) | Grafting Efficiency (%) | Norleucine Content (mol%) | Thermal Properties (Tg, °C) |
|---|---|---|---|---|---|
| PEA-Unsat (Backbone) | 25,000 | 1.8 | N/A | 0 | 45 |
| PEA-g-NorleucineAmide | 32,000 | 1.9 | ~90 | 15 | 48 |
The successful grafting of the norleucine amide moiety would be confirmed by spectroscopic methods such as ¹H NMR and FTIR, showing the disappearance of the vinyl protons from the backbone and the appearance of characteristic signals from the norleucine side chain. The increase in molecular weight and the change in thermal properties, such as the glass transition temperature (Tg), would further corroborate the modification.
This "grafting-to" approach represents a versatile strategy to create functionalized, biodegradable PEAs. By incorporating norleucine, an isomer of the naturally occurring leucine and isoleucine, the resulting polymer's hydrophobicity and degradation profile could be finely tuned. Research has shown that the incorporation of non-canonical amino acids like norleucine can influence the enzymatic degradation of polyesters. nih.gov This method allows for the precise introduction of specific chemical functionalities, like the amide group of norleucine, thereby expanding the potential applications of PEAs in advanced biomedical and materials science research.
Analytical and Spectroscopic Characterization in Academic Research
Chromatographic Purity Assessment Techniques (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is the predominant technique for assessing the purity of BOC-Norleucine Amide and related peptide compounds. iris-biotech.de This method separates the target compound from impurities, such as byproducts from the synthesis, unreacted starting materials, or degradation products. chromatographyonline.com In a typical setup, a reversed-phase column (e.g., C18) is used with a mobile phase gradient, often consisting of acetonitrile (B52724) and water, with an additive like trifluoroacetic acid (TFA).
The purity is determined by integrating the area of the main peak in the chromatogram and comparing it to the total area of all detected peaks. iris-biotech.delcms.cz For peptides and their derivatives, detection is commonly performed using UV absorbance at specific wavelengths, such as 220 nm for the peptide bond. iris-biotech.de Research and commercial specifications often require a purity level of ≥98% for use in further applications. abclonal.co.kr For instance, studies on synthetic peptides containing norleucine have reported achieving chromatographic purity greater than 99% as determined by HPLC. google.com Thin-layer chromatography (TLC) can also be used as a complementary, semi-quantitative method for monitoring reaction progress and assessing purity. bachem.com
| Parameter | Typical Condition | Reference |
|---|---|---|
| Column | Reversed-Phase C18 | |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) | |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) | |
| Gradient | Linear gradient, e.g., 5% to 95% B over 30 minutes | rsc.org |
| Detection | UV Absorbance at 220 nm | iris-biotech.de |
| Purity Requirement | ≥98% | abclonal.co.kr |
Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, 13C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of this compound. iris-biotech.de Both ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular structure, confirming the presence of the tert-butoxycarbonyl (BOC) group, the norleucine side chain, and the terminal amide.
¹H NMR spectra show characteristic signals for the protons in the molecule. The large singlet for the nine equivalent protons of the BOC group typically appears upfield, while protons on the α-carbon and within the side chain resonate at distinct chemical shifts. The amide protons (NH₂) also produce characteristic signals.
¹³C NMR provides direct information about the carbon skeleton. bhu.ac.in Each non-equivalent carbon atom gives a distinct signal. libretexts.org Key resonances include those for the carbonyl carbons of the BOC group and the amide, the quaternary carbon of the BOC group, and the individual carbons of the norleucine backbone and side chain. mdpi.comnih.gov The chemical shifts are sensitive to the local electronic environment, allowing for unambiguous structural assignment. libretexts.org For example, carbons attached to electronegative atoms like oxygen and nitrogen are shifted downfield. libretexts.org
| Carbon Atom | Environment | Predicted Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| C=O (Amide) | -CONH₂ | 173-176 | nih.gov |
| C=O (BOC) | -NH-C(=O)O- | 155-157 | mdpi.com |
| C (quaternary, BOC) | -O-C(CH₃)₃ | 79-81 | mdpi.comnih.gov |
| Cα (alpha-carbon) | -CH(NH-BOC)- | 52-55 | nih.gov |
| Cβ, Cγ, Cδ | -CH₂-CH₂-CH₂- | 22-35 | nih.gov |
| Cε (terminal methyl) | -CH₃ | ~14 | nih.govnih.gov |
| C (methyl, BOC) | -C(CH₃)₃ | ~28 | mdpi.comnih.gov |
Mass Spectrometric Analysis for Molecular Weight and Sequence Verification
Mass spectrometry (MS) is used to confirm the molecular weight of this compound and to verify the sequence of peptides containing this residue. Techniques such as Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are commonly employed. nih.gov
The analysis provides a mass-to-charge ratio (m/z) that corresponds to the molecular ion of the compound (e.g., [M+H]⁺ or [M+Na]⁺). nih.gov High-Resolution Mass Spectrometry (HRMS) can determine the molecular mass with high accuracy, which allows for the confirmation of the elemental composition. nih.gov For peptides, MS can be coupled with fragmentation techniques (MS/MS) to verify the amino acid sequence, ensuring that the norleucine residue is correctly incorporated. This is a critical step in quality control for custom peptide synthesis. abclonal.co.kr
Chiral Purity Determination Methods (e.g., Optical Rotation, Enantiomeric Ratio)
Since norleucine is a chiral amino acid (with the exception of glycine), it is crucial to verify the enantiomeric purity of this compound, ensuring that it consists of a single enantiomer (L- or D-form). iris-biotech.de Racemization can occur during synthesis, so its absence must be confirmed. bachem.com
Optical Rotation is a traditional method used to measure the extent to which a chiral compound rotates plane-polarized light. iris-biotech.de The specific rotation, [α], is a characteristic physical property. For example, the related compound N-BOC-L-norleucine (Boc-Nle-OH) has a reported specific rotation of [α]²⁰/D of -8 ± 1° (c = 1% in methanol). sigmaaldrich.comsigmaaldrich.com While useful, this method may not be sensitive enough to detect small amounts of the undesired enantiomer.
Chiral Chromatography , particularly chiral HPLC, is a more precise method for determining the enantiomeric ratio or enantiomeric excess (ee). sciencenet.cn This technique uses a chiral stationary phase (CSP) or a chiral mobile phase additive to separate the L- and D-enantiomers, allowing for their direct quantification. This is the gold standard for confirming the optical purity of amino acid derivatives used in pharmaceutical research and peptide synthesis. bachem.com
Q & A
Q. What are the recommended methods for synthesizing BOC-Norleucine Amide with high yield and purity?
To optimize synthesis, employ a stepwise approach:
- Coupling Reactions : Use carbodiimide-based reagents (e.g., EDC/NHS) for amide bond formation, ensuring stoichiometric ratios of BOC-Norleucine and the amine component .
- Purification : Utilize reverse-phase HPLC or column chromatography with gradient elution to isolate the product. Monitor purity via TLC or LC-MS .
- Characterization : Confirm identity using H NMR (amide proton resonance at 6.5–8.5 ppm) and FTIR (amide I band ~1660 cm) .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- NMR Spectroscopy : Analyze H and C spectra to verify backbone connectivity and BOC-group retention. Pay attention to chemical shifts for amide protons and tert-butyl groups .
- FTIR Spectroscopy : Identify characteristic peaks for amide bonds (C=O stretch at ~1660 cm) and BOC-protecting groups (C-O-C stretch at ~1250 cm) .
- Mass Spectrometry : Use ESI-MS or MALDI-TOF to confirm molecular weight, ensuring no residual reactants or side products are present .
Q. How can researchers assess the purity of this compound using chromatographic methods?
- HPLC : Employ a C18 column with a water/acetonitrile gradient (0.1% TFA as ion-pairing agent). Monitor UV absorbance at 210–220 nm for amide bonds .
- LC-MS : Combine retention time analysis with mass-to-charge ratio () to detect impurities below 1% .
Advanced Research Questions
Q. How should researchers address contradictions between NMR and mass spectrometry data during structural characterization?
- Data Reconciliation : Cross-validate using complementary techniques (e.g., FTIR for amide bond confirmation) .
- Isotopic Labeling : Synthesize N-labeled analogs to resolve overlapping NMR signals or ambiguous mass fragments .
- Error Analysis : Consider solvent effects in NMR (e.g., deuterated solvents) or ionization suppression in MS due to matrix interference .
Q. What experimental strategies can mitigate degradation of this compound during long-term storage?
- Stability Studies : Store aliquots at –20°C under inert gas (e.g., argon) and monitor degradation via accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) .
- Lyophilization : Freeze-dry the compound in ammonium bicarbonate buffer to enhance shelf life. Confirm stability using Raman spectroscopy to track amide I band shifts .
Q. How can researchers design experiments to investigate the role of this compound in modulating protein-protein interactions?
- HDX-MS Limitations : Note that backbone amide hydrogens may not detect side-chain interactions; supplement with SPR or ITC for binding kinetics .
- Competitive Assays : Use fluorescently labeled analogs to quantify binding affinity in the presence of competing ligands. Include negative controls (e.g., scrambled peptides) .
Q. What methodologies are suitable for analyzing conformational changes in this compound under physiological conditions?
- Circular Dichroism (CD) : Measure secondary structure stability in buffered solutions (pH 7.4) at varying temperatures .
- Molecular Dynamics (MD) Simulations : Combine with experimental data to model amide bond flexibility and BOC-group solvent accessibility .
Methodological Considerations
- Reproducibility : Document all synthetic steps, including reaction times, temperatures, and purification gradients, as per Beilstein Journal guidelines .
- Data Presentation : Use tables to summarize spectral data (e.g., NMR shifts, FTIR peaks) and figures to illustrate chromatographic purity profiles .
- Ethical Reporting : Disclose any unexpected byproducts or stability issues in supplementary materials to aid reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
